2-{[1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a central imidazole ring functionalized with a benzyl group at position 1, a 3,4-dichlorophenyl substituent at position 5, and a sulfanyl-acetamide moiety at position 2. The benzyl group may increase lipophilicity, influencing membrane permeability, while the sulfanyl linkage could participate in redox reactions or disulfide bond formation. Such structural features are common in ligands and bioactive molecules, as seen in related acetamide derivatives with antimicrobial, antifungal, or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3OS/c1-17-7-10-20(11-8-17)29-24(31)16-32-25-28-14-23(19-9-12-21(26)22(27)13-19)30(25)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCPQRXAYIOJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28): This benzothiazole-based analogue replaces the imidazole core with a benzothiazole ring. Synthesized via microwave-assisted methods with a 45% yield, this compound highlights the utility of heterocyclic variations in tuning physicochemical properties .
N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-Yl)Sulfanyl]Acetamide :
The thiadiazole core introduces distinct electronic properties compared to imidazole. The methylsulfanyl group may alter solubility and redox behavior. This structural divergence underscores the impact of heterocycle choice on reactivity and target affinity .
Substituent Variations on the Arylacetamide Moiety
- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Acetamide: This compound features a dihydro-pyrazolyl group instead of imidazole. Crystal structure analysis reveals conformational flexibility, with dihedral angles between the dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, influencing hydrogen-bonding patterns (e.g., R₂²(10) dimer formation via N–H⋯O interactions) .
N-(6-Trifluoromethylbenzothiazole-2-Yl)-2-(3-Methoxyphenyl)Acetamide :
The methoxy substituent on the phenyl ring reduces electron-withdrawing effects relative to chlorine, likely decreasing electrophilicity. This contrast illustrates how halogen vs. alkoxy groups modulate electronic and steric profiles .
Functional Group Modifications
- The cyano and sulfonamide groups enhance hydrogen-bonding capacity, a feature absent in the target compound, suggesting divergent biological targets .
Research Implications
The target compound’s unique combination of a benzyl-imidazole core, sulfanyl linkage, and dichlorophenyl group positions it as a candidate for further studies in drug discovery or materials science. Comparative data suggest that substituent modifications significantly alter conformational dynamics, solubility, and intermolecular interactions. Future work should prioritize synthesis optimization (e.g., microwave methods ) and crystallographic analysis to elucidate hydrogen-bonding patterns akin to those observed in related acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
